4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one is a nitrogen-containing heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a methylamino substituent on the pyridazine ring. Due to its diverse chemical properties and biological activities, it has garnered interest in various scientific fields.
The compound can be synthesized through several methods, often involving the reaction of pyridazine derivatives with specific amines and halogenated compounds. Its synthesis is documented in various research articles and patents, showcasing its relevance in medicinal chemistry and organic synthesis.
4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one is classified as a pyridazinone derivative. Pyridazines are five-membered aromatic rings containing two nitrogen atoms at non-adjacent positions. This compound is also categorized under heterocycles, which are cyclic compounds containing atoms of at least two different elements.
The synthesis of 4-chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one typically involves the following steps:
For instance, one method involves refluxing 4-chloro-2-methylpyridazin-3(2H)-one with methylamine in the presence of an appropriate base like cesium carbonate. The reaction typically yields the desired product in moderate to high yields, often requiring purification steps such as crystallization or chromatography to isolate the final compound .
The molecular formula for 4-chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one is CHClNO. The compound features:
The molecular structure can be visualized using X-ray crystallography data, which reveals bond lengths and angles that contribute to its stability and reactivity .
4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one can participate in various chemical reactions:
For example, when treated with strong bases or nucleophiles, this compound can form new derivatives that may exhibit enhanced biological activities .
The mechanism of action for 4-chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one primarily involves its interaction with biological targets such as enzymes or receptors.
Quantitative studies measuring binding affinities and biological activity have been conducted, revealing potential therapeutic applications .
4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one typically exhibits:
The compound is characterized by:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm its structural integrity and purity .
4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one has potential applications in:
X-ray crystallography has revealed critical insights into the molecular recognition of 4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one by the human PCAF (p300/CBP-associated factor) bromodomain. Structural studies demonstrate that this compound occupies the conserved acetyl-lysine binding site with a binding orientation stabilized by multiple specific interactions. The crystal structure (PDB: 5FE6) resolved at 1.77 Å resolution shows the pyridazinone core forming a hydrogen bond with the conserved asparagine residue (Asn803) via its carbonyl oxygen atom at a distance of 2.85 Å [2] [8].
The chloromethyl group of the compound extends into the hydrophobic pocket formed by Pro804, Tyr802, and Val801 residues, creating favorable van der Waals contacts. An additional hydrogen bond is formed between the methylamino group and a structurally conserved water molecule that bridges to Tyr809 backbone carbonyl, enhancing binding specificity. The overall binding mode achieves a complementary surface fit with a buried surface area of 285 Ų, comparable to native acetylated histone peptides [2] [8] [9].
Comparative analysis of related PCAF structures (e.g., PDB: 5FE9) reveals that the pyridazinone scaffold maintains conserved interactions despite varying substituents. The halogen atom (chlorine) at the 4-position contributes to electron density localization during crystallographic refinement and participates in weak halogen bonding with the carbonyl oxygen of Pro804 at 3.32 Å distance [8]. This dual functionality—electronic modulation and intermolecular interaction—explains the compound's enhanced binding affinity relative to unsubstituted analogs.
Table 1: Crystallographic Parameters of PCAF Bromodomain Complexes with Pyridazinone Derivatives
PDB ID | Resolution (Å) | Ligand | Key Interacting Residues | H-bond Distances (Å) |
---|---|---|---|---|
5FE6 | 1.77 | ZB1916 | Asn803, Tyr809, Pro804 | 2.85 (O=C-Asn803) |
5FE9 | 2.35 | SL1122 | Asn803, Tyr809, Val801 | 2.91 (O=C-Asn803) |
3GG3 | 2.25 | None | N/A (Apo structure) | N/A |
The structural water network within the PCAF binding cavity plays a crucial role in ligand stabilization. Molecular replacement studies using the apo-PCAF structure (PDB: 3GG3) as a search model confirm that compound binding induces minimal backbone rearrangement (RMSD = 0.42 Å for Cα atoms), indicating rigid complementarity between the ligand and the pre-formed binding site [9]. However, subtle side chain rotations are observed for Tyr809 to accommodate the methylamino substituent, demonstrating the adaptability of the ZA loop during ligand recognition [8].
Comparative structural analysis reveals fundamental differences in how 4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one interacts with PCAF versus BET (Bromodomain and Extra-Terminal) family bromodomains (BRD2, BRD3, BRD4). While the conserved asparagine residue (Asn140 in BRD4) engages acetyl-lysine mimetics in all bromodomains, the hydrophobic shelf architecture varies significantly. The BET family WPF shelf (Trp81, Pro82, Phe83 in BRD4-BD1) creates a deep hydrophobic cavity that accommodates aromatic moieties, whereas PCAF possesses a shallower binding cleft with reduced hydrophobicity [1] [5].
Functional complementation studies demonstrate that chimeric BET proteins containing the N-terminal bromodomains of BRD4 and C-terminal domains of BRD2 retain BRD2-like activity in erythroid differentiation assays. This highlights that bromodomain structure alone does not determine functional specificity. The pyridazinone compound shows >15-fold reduced binding affinity for BRD4-BD1 compared to PCAF in surface plasmon resonance studies, attributed to steric incompatibility with the WPF shelf and suboptimal hydrogen bonding with the BC loop [5].
Table 2: Structural Comparison of Bromodomain Binding Sites
Bromodomain | Conserved Asn | Hydrophobic Shelf | ZA Loop Flexibility | Ligand Kd (μM) |
---|---|---|---|---|
PCAF | Asn803 | Val801/Tyr802 | Moderate | 28.5 ± 1.2 |
BRD4-BD1 | Asn140 | Trp81/Pro82/Phe83 | High | >450 |
ATAD2 | Asn1064 | Tyr1063/Tyr1024 | Low | >500 |
The compound's selectivity profile is further illuminated by FragLite mapping studies. Screening halogenated fragments against BRD4 and ATAD2 bromodomains identified only 6 binding events across 5 sites for ATAD2 versus 21 binding events across 5 sites for BRD4, reflecting differential ligandability of bromodomains. The pyridazinone scaffold showed no detectable binding to ATAD2, likely due to its narrow acetyl-lysine channel and restricted ZA loop conformation [1]. Molecular dynamics simulations reveal that the methylamino substituent of the compound induces torsional strain in BRD4 due to collision with the conserved Leu92 residue, explaining its preferential binding to PCAF [5].
The hydrogen bonding network of 4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one exemplifies sophisticated acetyl-lysine mimicry. The pyridazinone core forms a bidentate hydrogen bond with the conserved asparagine residue in PCAF (Asn803), where the carbonyl oxygen acts as hydrogen bond acceptor for the asparagine side chain NH₂ group (2.85 Å), while the ring nitrogen serves as hydrogen bond donor to the asparagine side chain carbonyl (3.10 Å). This dual interaction precisely replicates the natural acetyl-lysine recognition pattern observed in PCAF complexes with acetylated histone peptides [4] [8].
The methylamino group at position 5 extends the hydrogen bonding network through water-mediated interactions. Crystallographic data shows this group forms a hydrogen bond bridge via a conserved water molecule to the backbone carbonyl of Tyr809 (2.78 Å) and the hydroxyl group of Tyr802 (3.05 Å). This water molecule occupies a position equivalent to the ε-amino group of acetyl-lysine in native substrates, demonstrating functional mimicry beyond structural similarity [2] [8].
Comparative analysis with the HIV-1 Tat-PCAF complex (acetylated at Lys50) reveals key differences in electrostatic complementarity. The natural acetyl-lysine forms a salt bridge with Asp760 in PCAF (2.71 Å), while the pyridazinone compound lacks this ionic interaction. However, the compound compensates through enhanced hydrophobic contact with Pro804 and van der Waals interactions with the lipophilic wall of the binding pocket (Val801, Tyr802), resulting in comparable binding energy despite the absence of charged groups [4].
Table 3: Hydrogen Bond Metrics in Bromodomain-Ligand Complexes
Interaction Type | PCAF-Pyridazinone Distance (Å) | PCAF-Acetyl-Lysine Distance (Å) | Functional Significance |
---|---|---|---|
Asn803 H-bond 1 | 2.85 | 2.79 | Main recognition anchor |
Asn803 H-bond 2 | 3.10 | 3.22 | Stabilization of orientation |
Water-mediated | 2.78 | 2.65 (to acetyl oxygen) | Mimics ε-amino group |
Ionic interaction | Absent | 2.71 (Asp760) | Not replicated |
The compound's hydrogen bonding efficiency exceeds fragment-like binders identified in systematic screens. FragLite studies demonstrated that minimal fragments form an average of 1.1 hydrogen bonds per bound pose in bromodomains, whereas the pyridazinone derivative forms three direct and water-mediated hydrogen bonds. This enhanced interaction network correlates with its higher affinity (Kd = 28.5 μM) compared to FragLite hits (typically >500 μM). The meta-chloro substituent further stabilizes the binding pose through orthogonal dipole alignment with the carbonyl of Leu749, reducing ligand conformational entropy upon binding [1] [8].
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